(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone
Description
1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylbenzenesulfonyl group, an oxazole ring, and a cyclopropanecarbonylpiperazine moiety
Properties
Molecular Formula |
C24H24ClN3O4S |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
[4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C24H24ClN3O4S/c1-16-2-10-20(11-3-16)33(30,31)22-24(32-21(26-22)17-6-8-19(25)9-7-17)28-14-12-27(13-15-28)23(29)18-4-5-18/h2-3,6-11,18H,4-5,12-15H2,1H3 |
InChI Key |
HDZHGDZTJQSTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C5CC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazole ring with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.
Attachment of the methylbenzenesulfonyl group: This step involves the sulfonylation of the oxazole ring, typically using a sulfonyl chloride derivative.
Formation of the cyclopropanecarbonylpiperazine moiety: This step involves the reaction of a piperazine derivative with a cyclopropanecarbonyl chloride under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogenating agents, sulfonating agents, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can be compared with other similar compounds, such as:
1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE: This compound has a similar structure but with a methyl group instead of a cyclopropanecarbonyl group.
4-[2-(3-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE: This compound has a similar structure but with a morpholine ring instead of a piperazine ring.
The uniqueness of 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE lies in its specific combination of functional groups, which may confer unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
